molecular formula C8H5ClO B126303 6-Chlorobenzofuran CAS No. 151619-12-4

6-Chlorobenzofuran

Cat. No. B126303
M. Wt: 152.58 g/mol
InChI Key: BKBDOWJPNZYBSO-UHFFFAOYSA-N
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Description

6-Chlorobenzofuran is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. While the provided papers do not directly discuss 6-Chlorobenzofuran, they do provide insights into various derivatives and reactions involving chlorinated benzofurans, which can be informative for understanding the chemistry of 6-Chlorobenzofuran.

Synthesis Analysis

The synthesis of chlorinated benzofuran derivatives is demonstrated in several studies. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation resulted in a chlorinated isobenzofuran derivative with high yield . Another study achieved the synthesis of trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones using choline hydroxide as a catalyst in water . These methods highlight the potential for green chemistry approaches in the synthesis of chlorinated benzofuran compounds.

Molecular Structure Analysis

The molecular structure of chlorinated benzofuran derivatives can be complex, as seen in the crystal structure analysis of a chlorinated isobenzofuran derivative, which revealed the presence of short intermolecular interactions and π-π stacking in the crystal structure . Such analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Chlorinated benzofurans can undergo various chemical reactions. For example, 7-Chloro-4,6-dinitrobenzofurazan 1-oxide was found to be a powerful electrophile, reacting with aromatic amines to give arylamino-benzofurazan oxides . Additionally, the generation of 6,7-dehydrobenzofuran (benzofuranyne) and its subsequent Diels-Alder reactions with substituted furans demonstrated the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzofurans are influenced by their molecular structure. For instance, the presence of chloro and nitro groups can significantly affect the electron distribution within the molecule, as seen in the study of 7-chloro-4,6-dinitro-benzofuroxans . The synthesis and characterization of these compounds, including their IR, NMR, and elemental analysis, provide valuable information about their properties .

Scientific Research Applications

Antitumorigenic Activities

6-Chlorobenzofuran derivatives have shown promising antitumorigenic activities. For instance, 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF) significantly inhibited mammary tumor growth in rat models without causing significant changes in liver/body weight ratios or liver morphology. This points towards a potential new class of indirect-acting antiestrogens for treating mammary cancer (McDougal, Wilson, & Safe, 1997).

Spectroscopic Analysis and Environmental Concerns

Research on 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile, highlighted its potential for causing groundwater pollution. Studies involving FT-IR and FT-Raman spectroscopy provided insights into the molecular structure and potential environmental impact of such compounds (Tao et al., 2016).

Estrogenic and Antiestrogenic Properties

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) has been studied for its antiestrogenic properties in human and rodent cancer cell lines. It inhibits estrogen-induced proliferation and secretion of proteins, suggesting a role in Ah receptor-mediated signaling pathways (Zacharewski et al., 1992).

Antimicrobial Properties

Research on monosaccharide derivatives, including 6-O-(3-chlorobenzoyl) derivatives, revealed potential antimicrobial properties. These compounds showed promising results as antimicrobial agents, indicating their application in combating microbial infections (Yasmin et al., 2021).

Dioxin Formation Mechanisms

Studies on the oxidative thermal degradation of 2-chlorophenol identified products like 4,6-dichlorodibenzofuran, providing insight into the mechanisms of dioxin formation. This is crucial for understanding and mitigating environmental pollution (Evans & Dellinger, 2005).

Safety And Hazards

6-Chlorobenzofuran is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation .

Future Directions

Benzofuran derivatives, including 6-Chlorobenzofuran, have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They are considered a promising area for future research .

properties

IUPAC Name

6-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDOWJPNZYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591226
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorobenzofuran

CAS RN

151619-12-4
Record name 6-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,3-dihydro-1-benzofuran-3-one (2.5 g, 14.83 mmol) in methanol (50 mL) was treated with NaBH4 (1.2 g, 31.58 mmol) in four equivalent portions at room temperature, until the reaction was complete, as monitored by TLC (1 h). The reaction mixture was quenched by the addition of acetone (10 mL). This mixture was then treated with HCl (3N, 20 mL). After stirring for another 1 h, the resulting solution was extracted with ethyl acetate (3×50 mL) dried over anhydrous magnesium sulfate and concentrated under vacuum to give 6-chloro-1-benzofuran as oil (2 g, crude).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
N Ahubelem, K Shah, B Moghtaderi… - International Journal of …, 2015 - Wiley Online Library
… a direct route to the formation of 6-chlorobenzofuran (1e) via the … 6-chlorobenzofuran can then be formed from 1d by two … 1c, and thus, 6-chlorobenzofuran, is via reaction between …
Number of citations: 3 onlinelibrary.wiley.com
AN Grinev, LS Sarkisova, VM Lyubchanskaya… - Chemistry of …, 1983 - Springer
… -6-chlorobenzofuran and 2-methyl-3-carboethoxy-4-hydroxy-5-methoxy-6chlorobenzofuran … -3-carboethoxy-4-acetoxy-5methoxy-6-chlorobenzofuran (IIc) and its 6-bromo analog (IId). …
Number of citations: 4 link.springer.com
DE Bergstrom, PA Reddy - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
Synthesis of a naturally occurring irregular isoprenoid benzofuran, furoventalene (3), has been achieved in high yield via the nickel catalyzed coupling of 4‐methyl‐3‐penten‐1‐…
Number of citations: 8 onlinelibrary.wiley.com
AN Grinev, LS Sarkisova, VM Lyubchanskaya… - Chemistry of …, 1983 - Springer
… 2-Methyl-3-carbethoxy-4-hydroxy-5-methoxy-6-chlorobenzofuran (Id). This compound was obtained by a method similar to that used to prepare Ic, e. The reaction of 19.3 g (0.07 mole) …
Number of citations: 3 link.springer.com
DS Noyce, RW Nichols - Journal of Organic Chemistry, 1972 - ACS Publications
… 3-Bromo-6-chlorobenzofuran4-Chlorosalicylaldehyde10 was converted to 6-chlorobenzofuran-2-… powder in boiling quinoline to give 6-chlorobenzofuran. To 6-chlorobenzofuran (5 g) in …
Number of citations: 18 pubs.acs.org
S Hou, BZ Dlugogorski, JC Mackie… - International …, 2017 - inderscienceonline.com
… The NIST library afforded tentative identification of these trace pollutants (signal to noise ratio around 15) as 6-chlorobenzofuran, 7-chlorobenzofuran and 6-bromobenzofuran at …
Number of citations: 4 www.inderscienceonline.com
A Yasuhara, M Morita - Environmental science & technology, 1988 - ACS Publications
Two kinds of wrapping film made of poly (vinylidene chloride) were pyrolyzed under an airstream, and the py-rolysis products were identified by capillary gas chroma-tography-mass …
Number of citations: 43 pubs.acs.org
A Straub, S Roehrig, A Hillisch - Current topics in medicinal …, 2010 - ingentaconnect.com
… Whereas the 5chloro-isomers of indol-2-yl and benzothiophene-2-yl were 21- and 7.9-fold more active than their corresponding 6isomers, 6-chlorobenzofuran-2-yl and 6-…
Number of citations: 27 www.ingentaconnect.com
XF Ding, RH Su, WL Yang… - Advanced Synthesis & …, 2018 - Wiley Online Library
An organocatalytic asymmetric formal aza‐[3+3]cycloaddition of readily available N‐Tosyl‐3‐aminobenzofuran with α,β‐unsaturated aldehydes was developed for the first time. This …
Number of citations: 17 onlinelibrary.wiley.com
W Chen, ZH Zhou, HB Chen - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Chiral β-amino alcohol ligands were found effective for the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, which led to the formation …
Number of citations: 23 pubs.rsc.org

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